molecular formula C20H23ClN2O B000084 c-Curarine III chloride CAS No. 22273-09-2

c-Curarine III chloride

Cat. No. B000084
CAS RN: 22273-09-2
M. Wt: 342.5 g/mol
InChI Key: CSLYOMBKQNZAED-CQLNDTFASA-N
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Description

Synthesis Analysis

The synthesis of copper(II) chloride complexes and related compounds often involves reactions of copper salts with organic or inorganic ligands under various conditions. For example, the formation of chloride complexation of curium(III) was studied using time-resolved laser fluorescence spectroscopy, highlighting the importance of chloride ion concentration in the formation of complex structures (Fanghänel et al., 1995).

Molecular Structure Analysis

Molecular structure analysis of complexes, such as those involving copper(II) chloride, reveals detailed coordination environments and geometries. For instance, complexes can exhibit various coordination modes with ligands, leading to diverse molecular architectures. The structure of Cu(II) complexes with tris[(2-pyridyl)methyl]amine showcases different coordination environments around the copper centers, indicating the versatility of molecular structures that can be achieved (Mukhopadhyay et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving copper(II) chloride complexes can lead to a wide range of products, depending on the ligands involved and the reaction conditions. The reactivity of these complexes is influenced by their molecular structure, which in turn affects their chemical properties. For example, reactions of Cu(hfacac)(2).H(2)O with bidentate ligands result in both molecular complexes and one-dimensional coordination polymers, demonstrating the impact of ligand length on the outcome of the synthesis (Yu‐Bin Dong et al., 1999).

Physical Properties Analysis

The physical properties of copper(II) chloride complexes, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments and applications. These properties are determined by the molecular structure and the nature of the ligands involved in the complex.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and redox behavior, are key aspects of copper(II) chloride complexes. These properties are influenced by the electronic structure of the copper center and its interaction with the ligands. Studies on the electrochemistry of Cu(II) complexes with tris[(2-pyridyl)methyl]amine provide insights into their redox behavior and the influence of different ligands on their chemical properties (Mukhopadhyay et al., 2004).

Scientific Research Applications

Cancer Research

A study by Faraj et al. (2017) highlights the development of a molecule structurally similar to c-Curarine I, which demonstrates significant cytotoxicity against cancer cell lines without affecting normal cells. This research indicates a potential application of c-Curarine III chloride in cancer treatment.

Photocatalysis

Cu-doped mesoporous graphitic carbon nitride, a material prepared using cupric chloride, exhibits enhanced photocatalytic activity under visible light, as reported by Le et al. (2016). This suggests a possible application of c-Curarine III chloride in environmental remediation through photocatalysis.

Corrosion Study

In a study on corrosion behavior, Nady et al. (2017) investigated copper chloride's interaction with different metals, indicating a potential research application of c-Curarine III chloride in studying corrosion and material science.

Sensing and Detection

A study by Vedamalai et al. (2014) on carbon nanodots for sensing Cu(2+) ions suggests that c-Curarine III chloride could be used in the development of sensors and detection tools, especially in biological and environmental contexts.

properties

IUPAC Name

(1R,11S,12E,14S,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O.ClH/c1-3-13-11-22(2)9-8-20-16-6-4-5-7-17(16)21-19(20)15(12-23)14(13)10-18(20)22;/h3-7,12,14,18H,8-11H2,1-2H3;1H/b13-3-;/t14-,18-,20+,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLYOMBKQNZAED-CQLNDTFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C[N@@+]2(CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

c-Curarine III chloride

CAS RN

22273-09-2
Record name Curanium, 2,16,19,20-tetradehydro-4-methyl-17-oxo-, chloride (1:1), (4α,19E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22273-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vincanine methochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022273092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C-CURARINE III CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MP51V55B6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
V Boekelheide, O Ceder, M Natsume… - Journal of the American …, 1959 - ACS Publications
Aside from the fragments obtained through the drastic treatment of zinc dust distillation, 3 there is relatively little direct evidence regarding the carbon skeleton of C-curarine-I. The …
Number of citations: 4 pubs.acs.org
A Zürcher, O Ceder, V Boekelheide - Journal of the American …, 1958 - ACS Publications
Calabash curare, obtained from the Piaroa Indians, has been studied to determine its chemical nature. Although the mixture is a very complex one, the principal alkaloids havebeen …
Number of citations: 22 pubs.acs.org
AC Cope, HE Johnson - Journal of the American Chemical …, 1958 - ACS Publications
Sodium periodate oxidation of fungichromin has been shown to yield, in addition to other products, 2-methyl-2, 4, 6, 8, 10-dodecapentaenedial. The structure of the dialdehyde was …
Number of citations: 31 pubs.acs.org
M Grdinic, DA Nelson… - Journal of the American …, 1964 - ACS Publications
… of crystalline 17-deuterio-C-curarine-III chloride. The ultraviolet absorption spectrum of this sample showed the characteristic absorption at 360 µ which underwent a bathochromic shift …
Number of citations: 11 pubs.acs.org
B Witkop - Journal of the American Chemical Society, 1953 - ACS Publications
… isomer of CCurarine-III chloride,60 equally lacking curariform activity and showing a maximum (Table I) closer to that of C-Curarine III than all the other compounds listed in Table I, …
Number of citations: 45 pubs.acs.org

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